molecular formula C14H19NO2 B1468731 1-[(2,5-Dimethylphenyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1498676-15-5

1-[(2,5-Dimethylphenyl)methyl]pyrrolidine-3-carboxylic acid

Cat. No.: B1468731
CAS No.: 1498676-15-5
M. Wt: 233.31 g/mol
InChI Key: BMHNJHIHAVOQKA-UHFFFAOYSA-N
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Description

The compound “1-[(2,5-Dimethylphenyl)methyl]pyrrolidine-3-carboxylic acid” is a derivative of pyrrolidine . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are diverse and depend on the specific substituents present in the molecule . The pyrrolidine ring can be functionalized to obtain compounds with different biological profiles .

Scientific Research Applications

Pyrrolidine Scaffold in Drug Discovery

Pyrrolidine derivatives, characterized by the saturated five-membered ring with sp^3-hybridization, are extensively explored in medicinal chemistry for developing new therapeutics. The pyrrolidine ring's non-planarity and stereochemistry significantly contribute to drug candidates' biological profiles. Pyrrolidine-based compounds are synthesized either by constructing the ring from cyclic or acyclic precursors or through the functionalization of preformed pyrrolidine rings, such as proline derivatives. The stereogenicity of pyrrolidine carbons plays a crucial role, as different stereoisomers can exhibit varied biological activities due to distinct binding modes with enantioselective proteins. This review highlights the versatility of the pyrrolidine scaffold in drug discovery, providing guidance on designing novel compounds with diverse biological activities (Li Petri et al., 2021).

Thermochemolysis for Structural Characterization of Humic Substances

Thermochemolysis with tetramethylammonium hydroxide (TMAH) offers a rapid and cost-effective technique for analyzing humic substances' structure. This method facilitates the methylation of carboxylic and hydroxyl groups, improving the chemolytic products' chromatographic separation. The identification of benzenecarboxylic acid methyl esters and long-chain fatty acid methyl esters through TMAH thermochemolysis challenges conventional pyrolysis-based structural propositions of humic acids. The process, primarily a thermally assisted chemolysis rather than true pyrolysis, underscores the significance of maintaining the original structures containing functional groups in lignin monomers (Río & Hatcher, 2013).

Organotin(IV) Complexes in Antituberculosis Activity

The antituberculosis efficacy of organotin complexes, including those derived from carboxylic acids, has been scrutinized for their structural diversity and potential mechanisms of action. The antituberculosis activity is influenced by the ligand environment, organic groups attached to tin, and the compound's structure. Triorganotin(IV) complexes are generally more effective than diorganotin(IV) counterparts, suggesting a correlation between the organotin compound's toxicity and its organic ligand. This review provides insights into the promising antituberculosis activity of organotin(IV) complexes and highlights the need for further research to understand their efficacy and safety profiles (Iqbal, Ali, & Shahzadi, 2015).

Metabolism of the Aspartyl Moiety of Aspartame

Aspartame's aspartyl moiety undergoes hydrolysis in the gut, yielding aspartic acid, phenylalanine, and methanol. The metabolic pathways of aspartate, leading to its conversion to CO2 or incorporation into body constituents, were reviewed. A significant portion of [asp-14C]-aspartame is converted to 14CO2, highlighting the metabolic similarity between dietary aspartic acid and the aspartate moiety of aspartame. This review sheds light on the metabolic fate of aspartame's aspartyl component and its implications for human health (Ranney & Oppermann, 1979).

Future Directions

The future directions in the research of pyrrolidine derivatives like “1-[(2,5-Dimethylphenyl)methyl]pyrrolidine-3-carboxylic acid” could involve the design of new compounds with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3 hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-3-4-11(2)13(7-10)9-15-6-5-12(8-15)14(16)17/h3-4,7,12H,5-6,8-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHNJHIHAVOQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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